3-Chloro-5-fluorothiophene-2-carboxylic acid
Description
3-Chloro-5-fluorothiophene-2-carboxylic acid (C₅H₂ClFO₂S) is a halogenated thiophene derivative featuring a carboxylic acid group at position 2, chlorine at position 3, and fluorine at position 5 of the thiophene ring. This compound combines electron-withdrawing substituents (Cl and F) with the aromatic heterocyclic framework of thiophene, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The fluorine atom enhances metabolic stability and bioavailability, while the chlorine contributes to steric and electronic modulation.
Properties
IUPAC Name |
3-chloro-5-fluorothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKJEJCKAZRZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470435-22-2 | |
| Record name | 3-chloro-5-fluorothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-fluorothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives followed by carboxylationThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction, leading to different derivatives.
Carboxylation and Decarboxylation: The carboxylic acid group can be introduced or removed through carboxylation or decarboxylation reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
Scientific Research Applications
Synthesis and Intermediate in Drug Development
3-Chloro-5-fluorothiophene-2-carboxylic acid is often utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique thiophene structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, it can be converted into derivatives that exhibit anti-inflammatory and analgesic properties.
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can selectively inhibit cyclooxygenase enzymes, particularly COX-2, which is crucial in the inflammatory response. This selectivity helps reduce the gastrointestinal side effects often associated with non-selective NSAIDs .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Inhibition studies reveal significant activity against pathogens like Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
Anticancer Potential
In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 10.0 |
These results suggest that this compound could serve as a lead in cancer therapy, especially when used in combination with other chemotherapeutic agents.
Case Studies
Several case studies illustrate the efficacy of thiophene derivatives in clinical applications:
- Combination Therapy : A study indicated enhanced efficacy when this compound was used alongside existing cancer therapies, allowing for lower dosages and reduced side effects.
- In Vivo Studies : Animal model experiments demonstrated that lower doses of the compound achieved therapeutic effects without significant toxicity, while higher doses resulted in adverse effects such as cellular damage.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics of this compound is vital for its therapeutic application:
- Absorption : Exhibits good oral bioavailability.
- Distribution : Effectively distributed across various tissues due to its lipophilic nature.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Mainly eliminated through renal pathways.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of 3-chloro-5-fluorothiophene-2-carboxylic acid:
Physicochemical and Reactivity Differences
- Acidity: The carboxylic acid group in this compound is expected to exhibit stronger acidity (lower pKa) compared to non-fluorinated analogs due to the electron-withdrawing effect of fluorine. For example, 5-chlorothiophene-2-carboxylic acid (pKa ~2.5–3.0) is less acidic than fluorinated derivatives .
- However, bulky substituents (e.g., isopropylsulphonyl in ) may reduce solubility despite increased polarity.
- Reactivity: The presence of both Cl and F at adjacent positions may lead to unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to mono-halogenated analogs.
Research Findings and Data Gaps
- Experimental validation of its crystal structure is needed.
- Experimental Data : Melting points, solubility, and spectroscopic data (NMR, IR) for the target compound are absent in the evidence; these should be prioritized in future studies.
Biological Activity
3-Chloro-5-fluorothiophene-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a thiophene ring substituted with chlorine and fluorine atoms, which are critical for its biological activity.
1. Enzyme Inhibition
This compound has shown significant inhibitory activity against several enzymes, particularly in the context of thrombin inhibition.
- Thrombin Inhibition : Studies have demonstrated that derivatives of thiophene-2-carboxylic acids, including this compound, exhibit potent inhibition of thrombin. For instance, compounds containing the 5-chlorothiophene moiety have been reported to inhibit thrombin with IC50 values in the nanomolar range (e.g., 16 nM) . This suggests that structural modifications can enhance inhibitory potency.
2. Factor Xa Inhibition
This compound has also been identified as an inhibitor of Factor Xa, a crucial enzyme in the blood coagulation pathway. Inhibition of Factor Xa can be beneficial for the treatment of thromboembolic disorders such as myocardial infarction and stroke .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies indicate that:
- Substituents on the Thiophene Ring : The presence of electron-withdrawing groups (such as Cl and F) enhances the compound's ability to interact with target enzymes.
- Chain Length and Branching : Modifications in the side chains can significantly affect binding affinity and inhibitory potency against thrombin .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9514) |
| Blood-Brain Barrier Permeability | Low (-0.7644) |
| Caco-2 Permeability | Moderate (0.6356) |
| P-glycoprotein Substrate | Yes (0.7434) |
These properties suggest that while the compound may not readily cross the blood-brain barrier, it is well absorbed in the gastrointestinal tract, making it suitable for oral administration .
1. Thrombin Inhibition Study
In a recent study examining various thiophene derivatives, it was found that compounds featuring the 3-Chloro-5-fluorothiophene moiety exhibited enhanced thrombin inhibition compared to their unsubstituted counterparts. The study highlighted how specific modifications led to improved IC50 values, showcasing the potential for developing new anticoagulant therapies based on this scaffold .
2. D-Amino Acid Oxidase Inhibition
Further research identified thiophene carboxylic acids as novel inhibitors of D-amino acid oxidase (DAO). The structural analysis revealed strong hydrophobic interactions between DAO and thiophene derivatives, indicating potential therapeutic applications in neurodegenerative diseases where DAO plays a role .
Q & A
Q. What are the recommended synthetic routes for 3-chloro-5-fluorothiophene-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via halogenation of thiophene-2-carboxylic acid derivatives. A common approach involves:
Electrophilic Substitution : Fluorination at the 5-position using fluorinating agents like Selectfluor® in acetonitrile under reflux.
Chlorination : Chlorine gas or sulfuryl chloride (SO₂Cl₂) can introduce chlorine at the 3-position in the presence of Lewis acids (e.g., AlCl₃) .
Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Purify via recrystallization using ethanol/water mixtures (mp 146–150°C observed for analogous compounds) .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Protective Measures : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
- Storage : Store at 0–6°C in airtight containers to prevent degradation. Avoid exposure to moisture due to the carboxylic acid group’s hygroscopicity .
- Spill Management : Sweep material into sealed containers using inert absorbents (e.g., vermiculite). Avoid environmental release .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for halogenated thiophenes be resolved?
- Methodological Answer :
- Refinement Tools : Use SHELX software (e.g., SHELXL) for high-resolution small-molecule refinement. Validate structures using R-factors and electron density maps .
- Comparative Analysis : Cross-reference with spectroscopic data (e.g., NMR, IR) to confirm substituent positions. For example, NMR can distinguish fluorine substitution patterns.
- Case Study : A 2024 study resolved discrepancies in a chloro-fluorothiophene derivative by combining X-ray diffraction (SHELX-refined) with DFT calculations to validate bond angles and torsional strain .
Q. What strategies optimize regioselectivity in dihalogenation of thiophene-2-carboxylic acid?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., carboxylic acid) to favor halogenation at specific positions. For example, lithium diisopropylamide (LDA) deprotonates the 3-position, enabling selective chlorination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions.
- Table: Reaction Conditions for Regioselectivity
| Halogen | Position | Reagent | Yield (%) |
|---|---|---|---|
| Cl | 3 | SO₂Cl₂/AlCl₃ | 78 |
| F | 5 | Selectfluor® | 65 |
| Data derived from analogous thiophene derivatives . |
Q. How do computational methods aid in predicting reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). HOMO-LUMO gaps predict electrophilic/nucleophilic sites.
- MD Simulations : Simulate solvation effects in reaction media (e.g., water vs. DMSO) to optimize reaction kinetics.
- Case Study : A 2023 study used DFT to predict the carboxyl group’s resonance stabilization, explaining its resistance to decarboxylation under mild conditions .
Data Contradiction Analysis
Q. Why do NMR spectra of 3-chloro-5-fluorothiophene derivatives vary across solvents?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., DMSO-d₆) deshield protons, shifting NMR signals upfield. For example, the thiophene ring proton at C4 shifts from δ 7.2 ppm (CDCl₃) to δ 7.0 ppm (DMSO-d₆) .
- Acidic Protons : The carboxylic acid proton (δ 12–13 ppm) broadens in protic solvents due to hydrogen bonding. Use deuterated DMSO for clearer resolution.
Safety and Compliance
Q. What are the ecological risks of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
